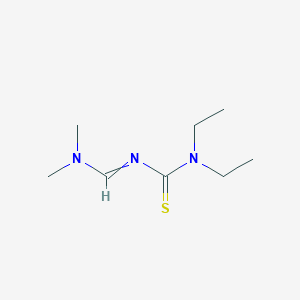
N'-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide typically involves the reaction of diethylamine with carbon disulfide to form diethylcarbamothioyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the diethylcarbamothioyl group.
Diethylthiourea: Contains the diethylcarbamothioyl group but lacks the N,N-dimethyl substitution.
Thiourea: The simplest form, lacking both the diethyl and N,N-dimethyl substitutions.
Uniqueness
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to the presence of both diethyl and N,N-dimethyl groups, which confer specific chemical and biological properties. These substitutions can enhance its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
808141-07-3 |
|---|---|
Fórmula molecular |
C8H17N3S |
Peso molecular |
187.31 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)-1,1-diethylthiourea |
InChI |
InChI=1S/C8H17N3S/c1-5-11(6-2)8(12)9-7-10(3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
VGUBUSHZXCQSJL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

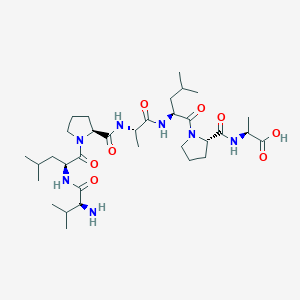



![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
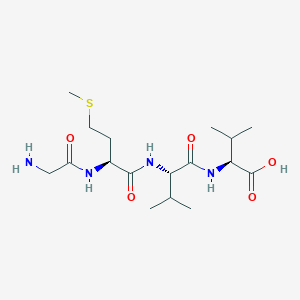

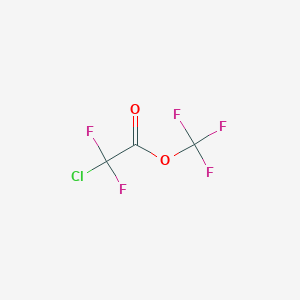

![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
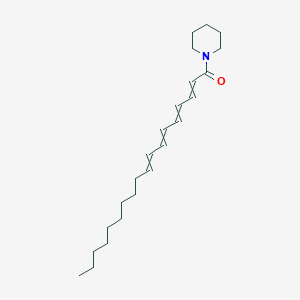
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
